![molecular formula C20H18N2O3S B2487220 Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate CAS No. 477854-62-9](/img/structure/B2487220.png)

Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

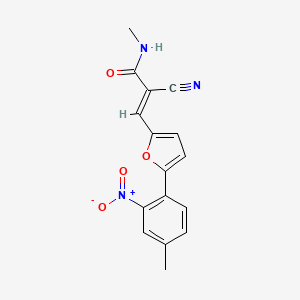

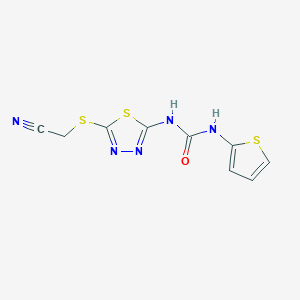

Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate is a chemical compound that belongs to the family of sulfanylidene-tetrahydropyrimidine derivatives. These compounds have been synthesized through acid-catalyzed cyclocondensation reactions, showcasing the diverse synthetic routes and structural variations possible within this class of chemicals. The molecule's structure is characterized by a pyrimidine ring that adopts a conformation intermediate between boat, screw-boat, and twist-boat forms, influenced by hydrogen bonding and molecular interactions (Sarojini et al., 2015).

Synthesis Analysis

The synthesis of sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives, including Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate, involves acid-catalyzed cyclocondensation reactions. These reactions utilize thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes to form compounds with complex hydrogen-bonded structures (Sarojini et al., 2015).

Molecular Structure Analysis

The molecular structure is stabilized by N-H...O and N-H...S hydrogen bonds, forming ribbons containing alternating rings. The ribbons demonstrate the importance of hydrogen bonding in defining the crystal structure and highlight the molecule's ability to form centrosymmetric and non-centrosymmetric rings depending on the specific compound and its hydration state (Sarojini et al., 2015).

Applications De Recherche Scientifique

Crystal Structure and Synthesis

- The synthesis and crystal structure analysis of novel thiopyrimidine derivatives, including those related to ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate, highlight the importance of these compounds in understanding molecular conformations and hydrogen-bond interactions. Such studies provide a foundation for designing molecules with specific properties, including those with therapeutic potential (Stolarczyk et al., 2018).

Cytotoxic Activity

- Research on related thiopyrimidine derivatives demonstrates their cytotoxicity against various cancer cell lines, offering insights into the potential of these compounds in cancer therapy. For example, compounds synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate showed activity against Human umbilical vein endothelial cells (HUVEC) and different cancer cell lines, underscoring the therapeutic relevance of such molecules (Stolarczyk et al., 2018).

Antimicrobial and Antioxidant Activities

- Pyrimidine derivatives, including those structurally related to ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate, have been explored for their antimicrobial and antioxidant activities. These studies suggest the potential application of these compounds in developing new antimicrobial agents and antioxidants (Mohan et al., 2014).

Liquid Crystal Properties

- The investigation into liquid crystal properties of pyrimidinecarboxylates reveals their utility in materials science, particularly in the development of nematic and smectic liquid crystals. This research avenue indicates the broad applicability of such compounds beyond biomedicine into the field of advanced materials (Mikhaleva, 2003).

Thermodynamic Properties

- Studies on the combustion energies and thermodynamic properties of dihydropyrimidine derivatives, including ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate analogs, contribute to our understanding of their stability and reactivity. Such information is vital for the design and synthesis of new compounds with desired chemical properties (Klachko et al., 2020).

Propriétés

IUPAC Name |

ethyl 4-(4-methoxyphenyl)sulfanyl-2-phenylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-3-25-20(23)17-13-21-18(14-7-5-4-6-8-14)22-19(17)26-16-11-9-15(24-2)10-12-16/h4-13H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWULMSXEDRFBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1SC2=CC=C(C=C2)OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2487141.png)

![4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/no-structure.png)